molecular formula C13H18N2O4 B1357464 Ethyl 6-((tert-butoxycarbonyl)amino)picolinate CAS No. 203321-86-2

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate

Cat. No. B1357464
M. Wt: 266.29 g/mol
InChI Key: LXFUIDQWOBQJOE-UHFFFAOYSA-N
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Description

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate, also known as Boc-Lys-OEt or N-Boc-L-lysine ethyl ester, is a chemical compound commonly used in chemical synthesis and drug development. It is also referred to as 2-Pyridinecarboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester; 6-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid ethyl ester; Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-2-pyridinecarboxylate .


Synthesis Analysis

The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate involves the reaction of ethyl 6-aminopicolinate with di-t-butyl dicarbonate in the presence of DMAP (4-dimethylaminopyridine) as a catalyst . The reaction is typically carried out in a solvent such as tert-butyl alcohol or acetone at room temperature for about 18 hours . The product is then isolated by filtration after cooling the reaction mixture to -20°C .


Molecular Structure Analysis

The molecular formula of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is C13H18N2O4 . This compound has a molecular weight of 266.29 g/mol.


Chemical Reactions Analysis

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is a reactant in various chemical reactions. For instance, it can be used in the synthesis of Hsp90 fluorescent probes .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate include a molecular weight of 266.29300 . The compound’s exact mass is 266.12700 . It has a LogP value of 2.61890, indicating its lipophilicity . The boiling point, melting point, and density are not available .

Scientific Research Applications

Stereoselective Synthesis

Ethyl (E)-7-azido-6-[bis(tert-butoxycarbonyl)amino]-2-heptenoate was found to undergo a stereoselective intramolecular azide 1,3-dipolar cycloaddition, leading to a stable triazoline. This process highlights the compound's utility in constructing complex molecules with precise stereochemistry, essential for the development of pharmaceuticals and other biologically active compounds (Kokotos, Markidis, & Mikros, 2003).

Asymmetric Synthesis

Research on the asymmetric synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids, including the synthesis of (5S,6R)‐4‐tert‐Butoxycarbonyl‐5,6‐Diphenylmorpholin‐2‐one, showcases the importance of ethyl derivatives in producing optically active compounds. This is crucial for synthesizing enantiomerically pure substances, which have significant implications in drug development and catalysis (Williams et al., 2003).

Antimicrobial Polymers

The synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quarternary ammonium groups demonstrated antimicrobial potential towards Staphylococcus aureus. These findings underscore the potential of using ethyl 6-((tert-butoxycarbonyl)amino)picolinate derivatives in developing new antimicrobial materials, which could have broad applications in healthcare and material science (Waschinski & Tiller, 2005).

Drug Delivery Systems

A study on the design, synthesis, and characterization of a novel pH- and redox-responsive nanoparticle system for the enhanced spatial delivery of hydrophobic drugs highlights the role of ethyl 6-((tert-butoxycarbonyl)amino)picolinate derivatives in creating advanced drug delivery vehicles. These systems can improve the efficacy and safety profiles of various therapeutic agents by ensuring targeted delivery and controlled release (Yildirim et al., 2016).

Tert-Butyloxycarbonylation Reagent

The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols in the absence of a base has been demonstrated. This chemoselective reaction proceeds in high yield under mild conditions, highlighting its utility in the protection of functional groups during synthetic procedures (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-5-18-11(16)9-7-6-8-10(14-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFUIDQWOBQJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598258
Record name Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate

CAS RN

203321-86-2
Record name Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-pyridinedicarboxylate monoethyl ester 1 (1.25 g, 6.40 mmol, 1.00 equiv) and N,N-diisopropylethylamine (2.2 mL, 12.8 mmol, 2.00 equiv) in toluene (38 mL) and tert-butanol (3.8 mL) was added DPPA (1.9 mL, 8.8 mmol, 1.4 equiv). The resulting solution was heated at 100° C. for 5 hr, cooled and partitioned between ethyl acetate and water, washed with brine and dried (sodium sulfate). Purification by chromatography (15% ethyl acetate in hexanes) afforded 6-tert-butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester (0.88 g, 51%) as a yellow semisolid 348. LCMS: (MH)+=267.1 (rt=1.95 min).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of pyridine-2,6-dicarboxylic acid monoethyl ester (1.00 g, 5.12 mmol), triethylamine (1.04 g, 10.24 mmol), diphenylphosphoryl azide (DPPA) (1.93 g, 7.02 mmol) and tert-butanol (3.00 ml) in toluene (30.00 ml) was warmed at 100° C. for 20 h. The mixture was then cooled at room temperature, diluted with ethyl acetate and washed with saturated sodium bicarbonate and brine. The organic layer was then dried over sodium sulphate and evaporated. The residue was purified by flash chromatography to yield 6-tert-butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester (1.06 g, 78%) as a viscous orange oil, MS (ISP): m/e=267.3 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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